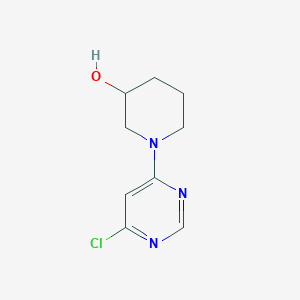

1-(6-Chloropyrimidin-4-yl)piperidin-3-ol

Overview

Description

“1-(6-Chloropyrimidin-4-yl)piperidin-3-ol” is a chemical compound with the empirical formula C9H12ClN3O . It has a molecular weight of 213.66 . This compound is classified as a pharmaceutical intermediate and a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “1-(6-Chloropyrimidin-4-yl)piperidin-3-ol” includes a pyrimidine ring attached to a piperidine ring via a carbon atom . The pyrimidine ring carries a chlorine atom at the 6th position . The piperidine ring carries a hydroxyl group at the 3rd position .Physical And Chemical Properties Analysis

“1-(6-Chloropyrimidin-4-yl)piperidin-3-ol” is a solid compound . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 453.3±45.0 °C at 760 mmHg . The flash point is 228.0±28.7 °C . The compound has a LogP value of 0.42, indicating its partition coefficient between octanol and water .Scientific Research Applications

Anticancer Research

1-(6-Chloropyrimidin-4-yl)piperidin-3-ol: is being explored for its potential use in anticancer treatments. Piperidine derivatives, which include this compound, have shown promise in inhibiting the growth of cancer cells. The chloropyrimidinyl and piperidinol moieties may interact with various biological targets, potentially leading to the development of new chemotherapeutic agents .

Antimicrobial and Antifungal Applications

The compound’s structural features suggest it could serve as a scaffold for developing new antimicrobial and antifungal agents. Its ability to bind to microbial enzymes and inhibit their activity is a key area of research, aiming to address the growing concern of antibiotic resistance .

Neurodegenerative Disease Treatment

Research into neurodegenerative diseases such as Alzheimer’s has highlighted the significance of piperidine derivatives1-(6-Chloropyrimidin-4-yl)piperidin-3-ol may contribute to the synthesis of compounds that can modulate neurotransmitter systems, offering a potential pathway for therapeutic intervention .

Analgesic and Anti-inflammatory Agents

The analgesic and anti-inflammatory properties of piperidine derivatives are well-documented. This compound could be utilized in the synthesis of new pain relief medications that target specific pain pathways with reduced side effects .

Cardiovascular Drug Development

Piperidine derivatives are also being studied for their cardiovascular effects1-(6-Chloropyrimidin-4-yl)piperidin-3-ol could lead to the creation of drugs that manage blood pressure and heart rate, contributing to the treatment of hypertension and other cardiovascular conditions .

Antiviral and Antimalarial Research

The compound’s framework is being investigated for its potential use in antiviral and antimalarial drugs. Its ability to interfere with the life cycle of viruses and parasites makes it a candidate for the development of treatments for diseases like HIV and malaria .

Agricultural Chemical Research

In the agricultural sector, there is interest in using this compound for the development of novel pesticides or herbicides. Its chemical structure could be effective in controlling pests and weeds, thereby enhancing crop protection strategies .

Chemical Synthesis and Material Science

Lastly, 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol is valuable in chemical synthesis and material science. It can serve as a building block for the creation of complex organic molecules and materials with specific properties for industrial applications .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It’s harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, immediate measures such as washing with copious amounts of water, removing contaminated clothing, and seeking medical attention are recommended .

properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIPRLBRGJPOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671603 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloropyrimidin-4-yl)piperidin-3-ol | |

CAS RN |

939986-73-9 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B1418729.png)

![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)

![Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate](/img/structure/B1418739.png)

![{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid](/img/structure/B1418743.png)

![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)